molecular formula C17H9BrO B2422137 3-bromo-11H-benzo[b]fluoren-11-one CAS No. 1674334-51-0

3-bromo-11H-benzo[b]fluoren-11-one

Cat. No. B2422137
CAS RN: 1674334-51-0
M. Wt: 309.162
InChI Key: KPHIPTPRDZIUHG-UHFFFAOYSA-N
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Description

3-bromo-11H-benzo[b]fluoren-11-one is an organic compound with the molecular formula C17H9BrO . It has a molecular weight of 309.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H9BrO/c18-12-5-6-13-15(9-12)14-7-10-3-1-2-4-11(10)8-16(14)17(13)19/h1-9H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 309.16 . The IUPAC name for the compound is this compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Site-Selective Suzuki-Miyaura Reactions : 3-bromo-11H-benzo[b]fluoren-11-one is utilized in Suzuki-Miyaura reactions, demonstrating excellent site-selectivity due to electronic reasons (Salman et al., 2010).

  • Novel Synthesis Approaches : Innovative methods in the synthesis of benzo[b]fluoren-11-ones involve palladium-mediated arylation and metal-catalyzed rearrangements (Martínez et al., 2007); (Bogdanov, 2014).

  • Biradical Formation and Cyclization : Studies on biradicals derived from benzoenyne-allenes reveal new pathways to synthesize 11H-benzo[b]fluoren-11-ols, demonstrating the versatility of these compounds in complex chemical transformations (Li et al., 2001).

  • Peterson Olefination and Rearrangements : Unexpected rearrangements in Peterson olefination reactions involving 11H-benzo[b]fluoren-11-one highlight the complex behavior of these molecules in synthetic pathways (Assadi et al., 2011).

  • One-Pot Synthesis Techniques : Recent studies have developed efficient, one-pot, metal-free methods to synthesize diverse benzo[b]fluoren-11-ones, highlighting the compound's potential in eco-friendly and functionally enriched chemical synthesis (Balasubramani & Mehta, 2023).

  • Intramolecular Cascade Cycloaromatization : The use of BF3·OEt2 in promoting intramolecular cascade cycloaromatization has been explored for synthesizing structurally diverse benzofluorene scaffolds, showcasing another application in organic synthesis (Kishore et al., 2022).

Photophysics and Spectroscopy

  • Excited State Intramolecular Proton Transfer (ESIPT) : Research on hydroxybenzofluorenones, including derivatives of this compound, has provided insights into ESIPT mechanisms and their influence on fluorescence properties, crucial for applications in materials science and photophysics (Piechowska & Angulo, 2019); (Zhan et al., 2021).

Safety and Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3-bromobenzo[b]fluoren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrO/c18-12-5-6-13-15(9-12)14-7-10-3-1-2-4-11(10)8-16(14)17(13)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHIPTPRDZIUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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